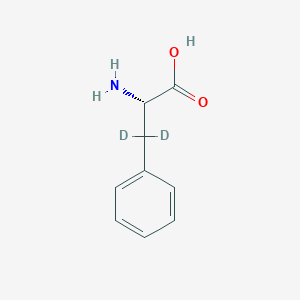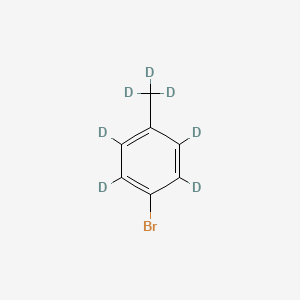
Butyric-3,3-D2 acid
概要
説明
Butyric-3,3-D2 acid is a deuterated form of butyric acid, where the hydrogen atoms at the third carbon position are replaced with deuterium. This compound is of significant interest in various scientific fields due to its unique properties and applications. Butyric acid itself is a short-chain fatty acid with the chemical formula C4H8O2, known for its role in various biological processes and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Butyric-3,3-D2 acid can be synthesized through several methods. One common approach involves the deuteration of butyric acid using deuterium gas in the presence of a catalyst. This process typically requires high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound often involves the use of deuterated reagents and catalysts to ensure high purity and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired isotopic composition.
化学反応の分析
Types of Reactions: Butyric-3,3-D2 acid undergoes various chemical reactions typical of carboxylic acids, including:
Oxidation: Conversion to butyric anhydride or butyryl chloride.
Reduction: Formation of butanol through catalytic hydrogenation.
Substitution: Formation of esters and amides through reactions with alcohols and amines.
Common Reagents and Conditions:
Oxidation: Reagents such as phosphorus pentoxide or thionyl chloride.
Reduction: Catalysts like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Acid catalysts for esterification and ammonia or amines for amidation.
Major Products:
Oxidation: Butyric anhydride, butyryl chloride.
Reduction: Butanol.
Substitution: Butyric esters, butyramides.
科学的研究の応用
Butyric-3,3-D2 acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of fatty acid metabolism.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent in cancer research.
Medicine: Explored for its anti-inflammatory and anti-cancer properties, particularly in the context of colorectal cancer.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of butyric-3,3-D2 acid involves its interaction with cellular pathways and molecular targets. In biological systems, it is known to modulate gene expression and influence cellular differentiation and apoptosis. The deuterium atoms in this compound can provide insights into the metabolic fate of butyric acid and its derivatives, helping to elucidate the underlying mechanisms of its biological effects.
類似化合物との比較
Butyric Acid: The non-deuterated form, widely studied for its biological and industrial applications.
Indole-3-Butyric Acid: A plant growth regulator with similar structural features but different biological functions.
Propionic Acid: Another short-chain fatty acid with distinct metabolic and industrial roles.
Uniqueness: Butyric-3,3-D2 acid is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling studies. This isotopic substitution allows researchers to track the metabolic pathways and interactions of butyric acid with greater precision, providing deeper insights into its biological and chemical properties.
特性
IUPAC Name |
3,3-dideuteriobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i2D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIUCNNQQJTOY-CBTSVUPCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















